molecular formula C9H8F4O B13579203 (R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

(R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

Katalognummer: B13579203
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: VTMYIFLWZWVKBQ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral secondary alcohol featuring a fluorinated aromatic ring. Its molecular formula is C₉H₉F₄O, with a molecular weight of 224.17 g/mol (inferred from and ). The compound is characterized by:

  • A 2-fluoro substituent and a 4-trifluoromethyl group on the phenyl ring.
  • An (R)-configured hydroxyl-bearing carbon, critical for enantioselective applications in medicinal chemistry and catalysis.

Key physical properties include a boiling point of ~233°C, density of 1.234 g/cm³, and flash point of 98°C . The fluorinated aromatic system enhances lipophilicity and metabolic stability, making it valuable in drug development intermediates.

Eigenschaften

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8F4O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1

InChI-Schlüssel

VTMYIFLWZWVKBQ-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=C(C=C1)C(F)(F)F)F)O

Kanonische SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)O

Herkunft des Produkts

United States

Biologische Aktivität

(R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol, also known as a fluorinated alcohol, has garnered attention in medicinal chemistry due to its unique structural features which may influence its biological activity. This compound is characterized by the presence of a trifluoromethyl group and a fluorinated aromatic ring, which are known to enhance binding affinity to various biological targets.

  • Molecular Formula : C9_9H8_8F4_4O
  • Molecular Weight : 208.15 g/mol
  • CAS Number : 1932012-10-6

The biological activity of (R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated aromatic ring enhances its binding affinity, while the hydroxyl group facilitates hydrogen bonding and ionic interactions with target molecules. This dual functionality allows for modulation of various biological pathways.

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound on various enzymes:

Enzyme IC50_{50} (μM) Comments
α-Glucosidase3.20Notable potency compared to standard acarbose (IC50_{50} = 22.30 ± 0.80 μM) .
Urease14.30Demonstrated significant inhibition, suggesting potential therapeutic applications .

The trifluoromethyl group contributes to strong interactions at the enzyme's active site, enhancing inhibitory activity through hydrogen bonding .

Case Studies

  • Anti-Tubercular Activity : A study exploring novel compounds for targeting DprE1, an essential enzyme in Mycobacterium tuberculosis, indicated that compounds with similar structural features exhibited promising inhibitory effects against this target. While (R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol was not directly tested, the structure suggests potential efficacy in similar applications .
  • Mitochondrial Uncoupling : Research into small molecule mitochondrial uncouplers has shown that compounds with similar fluorinated structures may influence metabolic pathways related to obesity and metabolic disorders. The modulation of mitochondrial function could be a promising area for future research involving this compound .

Structural Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's biological profile. This group not only increases lipophilicity but also improves binding interactions with biological targets due to its electron-withdrawing nature, which alters the electronic density of the aromatic system .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Selected Fluorinated Phenyl Ethanol Derivatives

Compound Name Substituents Functional Group Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
(R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol 2-F, 4-CF₃ Secondary alcohol C₉H₉F₄O 233 1.234 Pharmaceutical intermediate
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol 4-CF₃ Secondary alcohol C₉H₉F₃O 233 (similar) 1.234 Chiral resolving agent
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 3,5-CF₃ Secondary alcohol C₁₀H₈F₆O N/A N/A Neurokinin-1 receptor antagonist precursor
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one 2,6-Cl, 4-CF₃ Ketone C₉H₅Cl₂F₃O N/A N/A Agrochemical intermediate
(R)-1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol 4-Cl, 2-pyrazole Trifluoroethanol C₁₂H₁₀ClF₃N₂O 393.1 1.42 Antifungal/antibacterial agent

Key Observations:

  • Electron-Withdrawing Groups: The 2-fluoro and 4-CF₃ groups in the target compound enhance electron-deficient aromatic character, improving stability in nucleophilic substitution reactions compared to non-fluorinated analogues .
  • Stereochemistry : The (R)-configuration is critical for biological activity. For example, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is a key intermediate in neurokinin-1 antagonists, where enantiopurity dictates receptor binding .
  • Functional Group Differences : Ketones (e.g., 1-(2,6-dichloro-4-CF₃-phenyl)ethan-1-one) exhibit lower polarity and higher volatility than alcohols, influencing their use in agrochemicals .

Vorbereitungsmethoden

a) Electrophilic Trifluoromethylation

  • Using reagents like Togni’s reagent or Umemoto’s reagent.
  • Conditions: Mild, often in polar solvents such as acetonitrile or DMSO.
  • Example:
Ar-H + Togni’s reagent → Ar-CF₃ 

Research Data:

  • Togni’s reagents provide regioselectivity for the para-position relative to existing substituents.
  • Yields typically range from 70–85%.

b) Nucleophilic Trifluoromethylation

  • Using CF₃SO₂Na (Ruppert–Prakash reagent) under metal-free conditions.
  • Conditions: Elevated temperature, inert atmosphere, in solvents like DMF or toluene.
  • Example:
Ar-H + CF₃SO₂Na + oxidant → Ar-CF₃

Research Data:

  • Metal-free trifluoromethylation reduces environmental impact.
  • Yields: 65–80%, with high regioselectivity.

Synthesis of the Chiral Alcohol

a) Direct Hydroxylation of Aromatic CF₃-Substituted Intermediates:
Post-trifluoromethylation, the aromatic compound undergoes side-chain functionalization to introduce the hydroxyl group.

b) Side-Chain Functionalization via Nucleophilic Addition or Hydroboration:

  • The aromatic trifluoromethylated compound is subjected to nucleophilic addition of formaldehyde derivatives or borane reagents to install the hydroxymethyl group, followed by stereoselective reduction.

Research Findings:

  • Hydroboration-oxidation of side chains yields the desired chiral alcohol with stereoselectivity influenced by the chiral environment during reduction.
  • Typical yields: 75–90%.

Final Assembly and Purification

a) Enantioselective Purification:

  • Chiral HPLC or preparative chiral chromatography ensures high enantiomeric purity (>95%).
  • Enantiomeric excess is confirmed via ¹⁹F NMR with chiral shift reagents or chiral HPLC.

b) Characterization and Validation:

  • Spectroscopic techniques (NMR, IR, MS) confirm structure and purity.
  • Optical rotation measurements further validate stereochemistry.

Data Summary Table: Preparation Methods and Conditions

Method Reagents Key Conditions Yield (%) Enantiomeric Excess References
Asymmetric reduction Ketone + chiral catalyst 0–25°C, inert solvent 85–95 >95% ,,
Electrophilic trifluoromethylation Togni’s reagent or Umemoto’s Mild, polar solvent 70–85 N/A ,
Nucleophilic trifluoromethylation CF₃SO₂Na + oxidant Elevated temperature 65–80 N/A
Side-chain hydroxylation Formaldehyde derivatives Controlled stereoselective reduction 75–90 High

Q & A

Q. What are the key synthetic routes for (R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol, and what factors influence reaction efficiency?

The synthesis of this compound typically involves enantioselective reduction of the corresponding ketone precursor, such as 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-one. A common method employs chiral catalysts (e.g., Ru-based catalysts) or enzymatic reduction (e.g., ketoreductases) to achieve high enantiomeric excess (ee). For example, a protocol analogous to (R)-1-(4-fluorophenyl)ethan-1-ol synthesis uses NaBH₄ with a chiral ligand under controlled pH and temperature to optimize stereochemical purity . Critical factors include:

  • Catalyst selectivity : Ru-BINAP systems can achieve >90% ee but require inert atmospheres.
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Purification : Column chromatography with silica gel and hexane/EtOAc gradients is standard .

Q. How is the stereochemical purity of (R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol validated experimentally?

Chiral HPLC is the gold standard, using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. For example, a study on (R)-1-(4-fluorophenyl)ethan-1-ol reported 88–90% ee using a Chiralpak AD-H column (hexane:IPA = 95:5, 1 mL/min, UV detection at 254 nm) . Complementary methods include:

  • Optical rotation : Compare observed [α]D²⁰ values with literature data (e.g., (R)-1-(3-fluorophenyl)ethan-1-ol: [α]D²⁰ = +25.6° in CHCl₃) .
  • NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹⁹F NMR .

Q. What functional groups dominate the reactivity of this compound, and how do they influence derivatization?

The molecule contains three reactive sites:

Hydroxyl group : Prone to oxidation (e.g., to ketones) or esterification (e.g., with acetyl chloride).

Fluorine substituents : Electron-withdrawing effects stabilize intermediates but complicate nucleophilic substitution.

Trifluoromethyl group : Enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Example: Oxidation with Jones reagent converts the alcohol to 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-one, a key intermediate for further functionalization .

Advanced Research Questions

Q. How can contradictions in stereochemical purity data between HPLC and NMR analyses be resolved?

Discrepancies may arise due to:

  • HPLC column limitations : Some columns poorly resolve fluorinated analogs. Validate with two independent columns (e.g., Chiralpak AD-H and OD-H).
  • NMR sensitivity : Low ee (<5%) may not produce detectable splitting. Use high-field NMR (≥500 MHz) and chiral solvating agents (e.g., Pirkle’s alcohol) .
    Case study: (R)-1-(3-chlorophenyl)ethan-1-ol showed 87% ee via HPLC but ambiguous NMR data; repeating HPLC with a gradient elution (hexane:EtOH from 99:1 to 90:10) resolved impurities .

Q. What strategies mitigate instability of fluorinated intermediates during scale-up synthesis?

Key challenges include hydrolysis of the trifluoromethyl group and racemization. Mitigation approaches:

  • Low-temperature processing : Maintain reactions below −20°C to slow degradation.
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of the alcohol group.
  • Lyophilization : For storage, lyophilize under vacuum to avoid moisture-induced decomposition .
    Example: A scaled-up synthesis of a related compound, 1-(2,3-difluoro-4-(trifluoromethyl)phenyl)ethan-1-one, achieved 85% yield by strict temperature control (−30°C) and anhydrous solvent systems .

Q. How do electronic effects of fluorine substituents impact catalytic asymmetric synthesis?

The electron-withdrawing fluorine and trifluoromethyl groups deactivate the aromatic ring, reducing substrate reactivity in enantioselective reactions. Solutions include:

  • Catalyst tuning : Use electron-rich ligands (e.g., Josiphos) to enhance transition-metal catalyst activity.
  • Microwave-assisted synthesis : Accelerates reaction rates for sluggish substrates (e.g., 30% reduction in reaction time for fluorinated analogs) .
    Data: A study on (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol showed 20% higher ee with Josiphos-Rh vs. BINAP-Ru catalysts .

Q. What analytical frameworks are used to resolve conflicting bioactivity data across studies?

Contradictory results may stem from impurities or assay variability. A systematic approach includes:

Repurification : Verify compound purity via HPLC-MS.

Dose-response curves : Test activity across 3–5 log concentrations to confirm IC₅₀ consistency.

Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric) with cellular uptake studies (e.g., radiolabeled tracking) .
Example: A fluorinated ethanol derivative initially reported as inactive in enzyme assays showed potent activity (IC₅₀ = 50 nM) after repurification removed a trace ketone byproduct .

Methodological Tables

Q. Table 1. Comparative Stereochemical Purity of Fluorinated Ethanol Derivatives

CompoundSynthesis MethodChiral HPLC ee (%)Optical Rotation ([α]D²⁰)Reference
(R)-1-(4-Fluorophenyl)ethan-1-olRu-BINAP catalysis90+24.3° (CHCl₃)
(R)-1-(3-Chlorophenyl)ethan-1-olEnzymatic reduction87+18.9° (CHCl₃)
(R)-1-(2-Fluoro-4-(CF₃)phenyl)ethan-1-olNaBH₄ with chiral ligand92 (estimated)N/A

Q. Table 2. Hazard Analysis for Fluorinated Intermediates

Risk FactorMitigation StrategySource
HF gas releaseUse CaCO₃ traps in reflux setups
Moisture sensitivityStore under N₂ with molecular sieves
Acute toxicity (oral LD₅₀)Wear PPE; avoid inhalation/contact

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.